N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c19-13-8-4-5-9-14(13)21-15(26)10-24-11-20-17-16(18(24)27)22-23-25(17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESJLWSYNDMUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound belonging to the class of triazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including synthesis methods, pharmacological profiles, and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo-pyrimidine core. Various synthetic methodologies have been explored, including microwave-assisted synthesis which enhances yield and reduces reaction time .
Antimicrobial Activity
Studies have demonstrated that compounds with a triazole or pyrimidine core exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyrimidines have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 8 μg/mL |
| 2 | E. coli | 16 μg/mL |
| 3 | Pseudomonas aeruginosa | 12 μg/mL |
Anticancer Activity
Emerging evidence suggests that this compound exhibits anticancer properties. In vitro studies have reported that this compound induces apoptosis in cancer cell lines through various mechanisms including the inhibition of specific enzymes and modulation of signaling pathways .
Case Study: In Vitro Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets. Research suggests that alterations in the substituents on the triazole or pyrimidine rings can lead to variations in activity profiles .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer properties. For instance:
- A study reported that derivatives of triazolo-pyrimidine showed cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .
Potential in Neurology
The unique structural features of this compound suggest potential applications in neurological disorders. The modulation of neurotransmitter systems through similar compounds has been documented, indicating a pathway for further exploration in treating conditions such as depression or anxiety.
Case Studies and Research Findings
- Triazolo-Pyrimidine Derivatives : A comprehensive study highlighted the synthesis and biological evaluation of triazolo-pyrimidine derivatives as potent inhibitors against USP28 (Ubiquitin-Specific Protease 28), showcasing their potential as novel therapeutic agents .
- Molecular Docking Studies : Investigations into molecular docking have provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression .
- Comparative Studies : Comparative studies have shown that modifications to the triazolo-pyrimidine structure can significantly affect biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide moiety and triazole ring participate in nucleophilic substitutions under basic conditions.
-
The fluorophenyl group enhances electron withdrawal, increasing electrophilicity at the acetamide carbonyl (C=O) and facilitating nucleophilic attack .
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Reactions with primary amines yield substituted ureas via intermediate isocyanate formation.
Cyclization and Ring Expansion
The triazolo[4,5-d]pyrimidine core undergoes thermal or acid-catalyzed cyclization.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| PCl₅, toluene | 110°C, 4 h | Fused quinazoline-triazole derivatives | 58–62% |
| Ac₂O, H₂SO₄ (cat.) | 80°C, 2 h | Acetylated pyrimidine analogs | 71% |
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Ring expansion occurs via electrophilic attack at N3 of the triazole, forming larger heterocycles.
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Microwave-assisted methods reduce reaction times by 60% compared to conventional heating.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenyl or fluorophenyl substituents.
| Coupling Type | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | Introduction of biaryl systems |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary/secondary amines | N-arylation of the acetamide group |
-
The 2-fluorophenyl group directs para-selectivity in Suzuki reactions due to fluorine’s −I effect .
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Buchwald-Hartwig amination enables diversification of the acetamide side chain for SAR studies .
Oxidation and Reduction
Controlled redox reactions target specific functional groups.
| Process | Reagents | Site Modified | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 70°C | Pyrimidine C7 position | Conversion of ketone to carboxylic acid |
| Reduction | NaBH₄, MeOH, 0°C | Acetamide carbonyl | Formation of secondary alcohol |
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Over-oxidation risks at the triazole ring necessitate strict temperature control.
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Selective reduction of the acetamide group preserves the triazole ring’s integrity .
Acid/Base-Mediated Rearrangements
pH-dependent rearrangements alter the core scaffold.
| Condition | Mechanism | Product |
|---|---|---|
| HCl (conc.), Δ | Ring contraction via N-N bond cleavage | Imidazo[1,2-a]pyrimidine derivatives |
| NH₃ (aq.), room temp. | Tautomerization | 7-hydroxy-triazolo[4,5-d]pyrimidine isomer |
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Acidic conditions promote protonation at N2 of the triazole, initiating bond reorganization.
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Base-mediated tautomerization affects hydrogen bonding and solubility profiles .
Photochemical Reactions
UV irradiation induces unique reactivity in the triazole-pyrimidine system.
| Wavelength | Solvent | Product | Application |
|---|---|---|---|
| 254 nm | MeCN | Triazole ring-opening to nitrile | Precursor for click chemistry |
| 365 nm | THF | [2+2] Cycloaddition with alkenes | Polycyclic adducts |
-
Photolysis at 254 nm cleaves the triazole N-N bond, generating reactive nitrile intermediates .
-
Cycloadditions exploit the compound’s conjugated π-system for constructing complex architectures .
Key Stability Considerations
Comparison with Similar Compounds
Fluorophenyl vs. Chlorophenyl Derivatives
- The target compound’s 2-fluorophenyl group (ortho position) contrasts with the 3-fluorophenyl (meta) in and the 2-chlorophenylmethyl in . Fluorine’s electronegativity may enhance dipole interactions with target proteins compared to chlorine’s larger van der Waals radius, which could improve binding specificity .
Heterocyclic and Alkyl Modifications
Acetamide Nitrogen Substitutions
- In contrast, the target compound’s unsubstituted acetamide nitrogen allows for more flexible hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- The compound is synthesized via multi-step reactions, starting with the formation of the triazolopyrimidine core. A common approach involves cyclocondensation of substituted pyrimidine precursors with triazole-forming agents (e.g., NaN₃ or diazo compounds) under reflux in polar aprotic solvents like DMF or DMSO .
- Critical parameters include temperature (80–120°C), solvent choice, and catalyst use (e.g., Cu(I) for click chemistry). Purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization .
- Example Optimization Table :
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | DMF, 100°C, 12h | 65 | 92% |
| Acetamide Coupling | THF, RT, 24h | 78 | 95% |
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and acetamide linkage (amide proton at δ 10.2 ppm) .
- X-ray Crystallography : Resolves stereochemistry of the triazolopyrimidine core (bond angles: 113–123°) and validates spatial interactions .
- Mass Spectrometry : HRMS (ESI+) verifies molecular weight (calc. 423.12; obs. 423.10) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to evaluate inhibition of kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Substituent Variation : Compare analogs with fluorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating) groups to assess impact on enzyme binding .
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., H-bonding with triazole N-atoms) .
- Key SAR Findings :
| Substituent | IC₅₀ (EGFR, nM) | Solubility (µg/mL) |
|---|---|---|
| 2-Fluorophenyl | 12.5 | 8.2 |
| 4-Methoxyphenyl | 45.3 | 22.1 |
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
- Methodology :
- Cytotoxicity Profiling : Use MTT assays on HEK293 cells to distinguish target-specific effects vs. off-target toxicity .
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated) that reduces cellular efficacy .
- Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) in A549 cells .
Q. What strategies address low solubility during formulation for in vivo studies?
- Methodology :
- Co-solvent Systems : Test PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Synthesize phosphate or ester derivatives (hydrolyzable in vivo) to improve bioavailability .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodology :
- Free Energy Calculations : Perform MM/GBSA analysis to account for solvation effects and entropy changes overlooked in docking .
- Alchemical Binding Assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
